molecular formula C18H19NO5S B3002449 Methyl 4,5-dimethyl-2-(3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)thiophene-3-carboxylate CAS No. 874464-79-6

Methyl 4,5-dimethyl-2-(3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)thiophene-3-carboxylate

Cat. No. B3002449
CAS RN: 874464-79-6
M. Wt: 361.41
InChI Key: FINNCTZANHMDNO-UHFFFAOYSA-N
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Description

The compound of interest, Methyl 4,5-dimethyl-2-(3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)thiophene-3-carboxylate, is a derivative of the thiophene family, which is known for its diverse biological activities and applications in medicinal chemistry. Thiophene derivatives have been synthesized and studied for various pharmacological properties, including antiarrhythmic, serotonin antagonist, and antianxiety activities .

Synthesis Analysis

The synthesis of thiophene derivatives often involves the Gewald reaction, which is a three-component reaction between ketones, cyanoacetates, and sulfur. This reaction has been utilized to generate alkyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates, which can then undergo dehydrogenation to afford alkyl 2-aminobenzo[b]thiophene-3-carboxylates in good to excellent yields . Another method reported for the aromatization of these compounds involves the use of dimethyl sulfoxide catalyzed by p-toluenesulfonic acid, leading to excellent yields of the desired products .

Molecular Structure Analysis

The molecular structure of thiophene derivatives is confirmed using various spectroscopic techniques, including infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), mass spectrometry (MS), and elemental analysis. These methods provide detailed information about the molecular framework and substitution patterns of the synthesized compounds .

Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions, including Friedel-Crafts acylation, which leads to the formation of isomeric products. The regioselectivity of these reactions can be studied using nuclear magnetic resonance (NMR) spectroscopy and calculations of the highest occupied molecular orbital (HOMO) to determine the electron densities on the reactive sites . Additionally, palladium-catalyzed coupling reactions have been employed to introduce substituents at specific positions on the thiophene ring, which is crucial for the development of potent and selective inhibitors of biological targets such as urokinase-type plasminogen activator (uPA) .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives, including their solubility, melting points, and stability, are influenced by their molecular structure. The introduction of different substituents can significantly alter these properties, which in turn affects their biological activity and potential as therapeutic agents. The pharmacological activities of these compounds are often assessed in comparison to known drugs, and their acute toxicity is determined by LD50 assays .

properties

IUPAC Name

methyl 4,5-dimethyl-2-[(2-methyl-2,3-dihydro-1,4-benzodioxine-3-carbonyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5S/c1-9-11(3)25-17(14(9)18(21)22-4)19-16(20)15-10(2)23-12-7-5-6-8-13(12)24-15/h5-8,10,15H,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FINNCTZANHMDNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC2=CC=CC=C2O1)C(=O)NC3=C(C(=C(S3)C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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